3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group. The other functional groups in the molecule could be introduced through various organic reactions, but without specific literature or experimental data, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group, a fluorophenyl group, a methoxypropyl group, and a tetrahydropyran group. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar hydrocarbon groups could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of p-Aminobenzoic Acid Diamides Based on Tetrahydro-2H-pyran Carboxylic Acid Derivatives
The study by Agekyan and Mkryan (2015) illustrates the synthesis of diamides from tetrahydro-2H-pyran-4-carboxyl chloride derivatives, highlighting methods that could be applicable to modifying or synthesizing related compounds, such as "1-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea" (Agekyan & Mkryan, 2015).
Pharmacological Scaffold Exploration for Heart Failure Treatment
Manickam et al. (2017) synthesized a series of flexible urea derivatives, demonstrating selective cardiac myosin ATPase activation, which underscores the potential pharmacological applications of urea-based compounds in the treatment of systolic heart failure (Manickam et al., 2017).
Biological Activity and Applications
Antibacterial and Antifungal Properties of Pyrane Glycosides
Srinivas, Sunitha, and Shamili (2020) explored the synthesis and biological evaluation of novel pyrane glycosides, providing insights into the potential antibacterial and antifungal applications of compounds with pyran derivatives (Srinivas, Sunitha, & Shamili, 2020).
Enzymatic Acetylation for Anticholesterol Drug Candidates
Patel, McNamee, and Szarka (1992) detailed the lipase-catalyzed stereoselective acetylation of a racemic compound to produce a chiral HMG CoA reductase inhibitor, a potential anticholesterol drug, indicating the relevance of such synthetic strategies in drug development (Patel, McNamee, & Szarka, 1992).
Material Science and Chemistry
Adsorption Behavior on Stainless Steel in Phosphoric Media
Olusola et al. (2009) studied the adsorption of a urea derivative on iron in phosphoric media, contributing to the understanding of corrosion inhibition mechanisms, which may be relevant for compounds with similar functional groups (Olusola et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(21-2,13-5-3-4-6-14(13)17)11-18-15(20)19-12-7-9-22-10-8-12/h3-6,12H,7-11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJHVYHITVYHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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